L-Arginine-15N4,d7 (hydrochloride)
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Overview
Description
L-Arginine-15N4,d7 (hydrochloride) is a stable isotope-labeled compound of L-Arginine hydrochloride. It is labeled with both deuterium (d7) and nitrogen-15 (15N4), making it a valuable tool in various scientific research applications. L-Arginine hydrochloride is known for being a nitrogen donor in the synthesis of nitric oxide, a potent vasodilator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. This process typically includes the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of deuterium and nitrogen-15 into the desired positions on the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Isotope-labeled precursors such as 15N-labeled ammonia and deuterium-labeled reagents.
Reaction Conditions: Controlled temperature and pH conditions to facilitate the incorporation of isotopes.
Purification: Techniques such as chromatography to isolate the labeled compound from any impurities
Industrial Production Methods
Industrial production of L-Arginine-15N4,d7 (hydrochloride) follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of isotope-labeled precursors.
Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Quality Control: Rigorous testing to ensure the final product meets the required specifications for isotope labeling
Chemical Reactions Analysis
Types of Reactions
L-Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Conversion to nitric oxide and other nitrogen oxides.
Reduction: Formation of reduced nitrogen species.
Substitution: Replacement of functional groups with other chemical entities
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions include nitric oxide, nitrogen oxides, and various substituted derivatives of L-Arginine .
Scientific Research Applications
L-Arginine-15N4,d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein synthesis and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
L-Arginine-15N4,d7 (hydrochloride) exerts its effects primarily through its role as a nitrogen donor in the synthesis of nitric oxide. The molecular targets and pathways involved include:
Nitric Oxide Synthase: Enzyme that catalyzes the conversion of L-Arginine to nitric oxide.
Vasodilation: Nitric oxide acts on smooth muscle cells to induce relaxation and vasodilation.
Signal Transduction: Nitric oxide activates guanylate cyclase, leading to increased levels of cyclic GMP and subsequent physiological effects
Comparison with Similar Compounds
L-Arginine-15N4,d7 (hydrochloride) can be compared with other isotope-labeled compounds such as:
L-Arginine-13C6,d14 (hydrochloride): Labeled with carbon-13 and deuterium.
L-Arginine-15N4 (hydrochloride): Labeled only with nitrogen-15.
L-Arginine-13C6,15N4 (hydrochloride): Labeled with both carbon-13 and nitrogen-15
The uniqueness of L-Arginine-15N4,d7 (hydrochloride) lies in its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical techniques .
Properties
Molecular Formula |
C6H15ClN4O2 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
InChI Key |
KWTQSFXGGICVPE-CJTKNBRPSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[15N]=C([15NH2])[15NH2])[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
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